molecular formula C11H14N4 B1478633 (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 2098079-45-7

(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B1478633
CAS No.: 2098079-45-7
M. Wt: 202.26 g/mol
InChI Key: FCABMZHCZREKOL-UHFFFAOYSA-N
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Description

“(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is a chemical compound with the molecular formula C11H14N4 . It is a complex organic compound that falls under the category of aralkylamines . The compound is canonicalized and has a complexity of 229 .


Molecular Structure Analysis

The molecular structure of this compound includes 15 heavy atoms, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . The topological polar surface area is 56.7 . The compound has 3 rotatable bonds .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 202.121846464 . The exact mass is also 202.121846464 . The compound’s InChI key is XICWJAJJLGEAGU-UHFFFAOYSA-N .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed efficient synthesis methods for imidazo[1,5-a]pyridine derivatives, demonstrating the chemical versatility and potential for diverse applications of compounds similar to (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. For instance, a novel synthesis approach for imidazo[1,5-a]pyridine derivatives starting from specific chloropyridines has been reported, achieving good yields and confirming product structures through X-ray methods (Mihorianu et al., 2010). Similarly, innovative methods for preparing 2-aminopyridines, a key precursor for various bioactive compounds including imidazo[1,2-a]pyridines, have been developed to enhance efficiency and reduce complexity (Lifshits et al., 2015).

Optical and Electronic Properties

The exploration of imidazo[1,5-a]pyridine derivatives for their optical properties has led to the discovery of compounds with tuneable luminescence, significant quantum yields, and large Stokes’ shifts. These properties are critical for applications in material sciences and photonics, where the compounds' ability to emit blue light and exhibit strong halochromic effects can be harnessed for technological advancements (Volpi et al., 2017).

Antimicrobial and Antitubercular Activities

Compounds based on imidazo[1,2-a]pyridine scaffolds have been synthesized and tested for their antimicrobial activities. Notably, some derivatives have shown potent antibacterial and antifungal effects, suggesting their potential as new therapeutic agents against various microbial infections (Kansagara et al., 2016). Furthermore, novel synthesis strategies for imidazo[4,5-b]pyridine derivatives have been identified as potential therapeutic agents against M. tuberculosis, highlighting their importance in the search for new treatments for tuberculosis (Harer & Bhatia, 2015).

Catalysis and Material Science

Research into the catalytic applications of imidazo[1,5-a]pyridine derivatives has revealed their potential in facilitating important chemical transformations. For example, novel diiron(III) complexes have been studied for their ability to catalyze the selective hydroxylation of alkanes, an essential process in the chemical industry (Sankaralingam & Palaniandavar, 2014).

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the retrieved documents, similar compounds have been studied for their potential biological activities . For example, compounds with a pyrimidine moiety have been employed in the design of privileged structures in medicinal chemistry due to their wide range of pharmacological activities . This suggests that “(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” could also be a subject of future research in medicinal chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered gene expression and changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, both in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of different metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes.

Properties

IUPAC Name

[3-(cyclopropylmethyl)imidazo[4,5-b]pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-6-10-14-9-2-1-5-13-11(9)15(10)7-8-3-4-8/h1-2,5,8H,3-4,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCABMZHCZREKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=NC3=C2N=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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